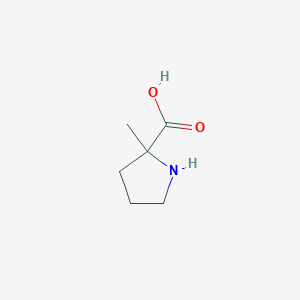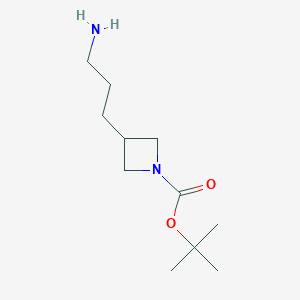
6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine is a chemical compound known for its significant role in medicinal chemistry, particularly in the development of anti-cancer drugs. It is structurally related to erlotinib, a well-known tyrosine kinase inhibitor used in cancer treatment .
Mechanism of Action
Target of Action
The primary target of Desethynyl Erlotinib is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a protein found on the surface of both normal and cancer cells and plays a crucial role in cell growth and proliferation .
Mode of Action
Desethynyl Erlotinib acts as a reversible tyrosine kinase inhibitor . It binds to the intracellular tyrosine kinase domain of EGFR, blocking the autophosphorylation of EGFR . This inhibition obstructs the significant signals responsible for cancer cell development, thus preventing cancer development and spread .
Biochemical Pathways
By inhibiting EGFR, Desethynyl Erlotinib affects several downstream pathways involved in cell proliferation, growth, migration, invasion, and survival . These include the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are critical for cell survival and proliferation .
Pharmacokinetics
Erlotinib, a structurally similar compound, is described by a two-compartment model with first-order extravascular absorption kinetics . There is a time delay of approximately 2 hours between Erlotinib plasma concentrations and EGFR degradation .
Result of Action
The inhibition of EGFR by Desethynyl Erlotinib leads to a decrease in cancer cell proliferation and survival . This results in the suppression of tumor growth and potentially the regression of the tumor .
Action Environment
The action, efficacy, and stability of Desethynyl Erlotinib can be influenced by various environmental factors. For instance, genetic variations in the cytochrome P450 (CYP) enzymes, specifically CYP1A2, can influence the pharmacokinetics of Erlotinib
Biochemical Analysis
Biochemical Properties
6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine has been found to exhibit strong tyrosinase inhibitory activity . It suppresses tyrosinase activity in a competitive way and quenches the fluorescence of the enzyme through a static mechanism .
Cellular Effects
The compound, being structurally similar to erlotinib, may have potential effects on various types of cells and cellular processes . Erlotinib is known to improve overall survival by 19% and progression-free survival by 29% when added to chemotherapy in non-small cell lung cancer .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of tyrosinase, an enzyme crucial for melanin synthesis . The compound binds to tyrosinase, increasing its hydrophobicity and facilitating non-radiative energy transfer .
Dosage Effects in Animal Models
Erlotinib, a similar compound, has been studied extensively and its dosage effects are well-documented .
Metabolic Pathways
This compound is likely to be involved in metabolic pathways similar to erlotinib, given their structural similarity . Erlotinib is metabolized primarily by CYP3A4, with less contribution from CYP1A2 .
Transport and Distribution
Erlotinib, a similar compound, is known to be transported and distributed via various mechanisms .
Subcellular Localization
Given its structural similarity to erlotinib, it may share similar localization patterns .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine typically involves the reaction of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline with 4-ethynylphenylamine in the presence of a base such as pyridine. The reaction is carried out in isopropanol under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Recrystallization is often used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxyethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like piperazine are used for nucleophilic substitution.
Major Products Formed
Scientific Research Applications
6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinazoline derivatives.
Biology: The compound is studied for its interactions with biological molecules, particularly enzymes.
Medicine: It is a key component in the development of anti-cancer drugs, particularly tyrosine kinase inhibitors.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Comparison with Similar Compounds
Similar Compounds
Erlotinib: A tyrosine kinase inhibitor used in cancer treatment.
Gefitinib: Another tyrosine kinase inhibitor with similar applications.
Tandutinib: A compound with similar structural features but different biological targets.
Uniqueness
6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine is unique due to its specific binding affinity and inhibitory activity against EGFR. Its structural modifications enhance its efficacy and reduce side effects compared to other similar compounds .
Properties
IUPAC Name |
6,7-bis(2-methoxyethoxy)-N-phenylquinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-24-8-10-26-18-12-16-17(13-19(18)27-11-9-25-2)21-14-22-20(16)23-15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEPRWDRWNAAFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC=C3)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-(2,2,2-Trifluoroacetamido)hexyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B1144572.png)





